molecular formula C7H9N3O2S B066076 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-62-7

3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B066076
CAS RN: 163136-62-7
M. Wt: 199.23 g/mol
InChI Key: WEARCONSHKAHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with a molecular formula of C7H8N2O2S. It is also known as metiamide and is a derivative of histamine H2 receptor antagonist. This chemical compound has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with the histamine H2 receptor. It acts as a competitive antagonist of the histamine H2 receptor, thereby blocking the action of histamine on the receptor. This leads to a reduction in the production of gastric acid and the prevention of gastric ulcers.
Biochemical and Physiological Effects:
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the secretion of gastric acid, increase mucosal blood flow, and reduce the risk of gastric ulceration. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a range of inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its well-established mechanism of action, its ability to reduce gastric acid secretion, and its anti-inflammatory and analgesic effects. However, limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are a number of potential future directions for research on 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. These include further studies on its anti-inflammatory and analgesic effects, its potential use as a treatment for respiratory disorders, and its potential use in combination with other drugs for the treatment of gastric ulcers. Further research is also needed to determine the optimal dosing and administration of this compound in order to minimize the risk of adverse effects.

Scientific Research Applications

3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-ulcer properties. It has also been studied for its potential use as a treatment for gastric ulcers, asthma, and other respiratory disorders.

properties

CAS RN

163136-62-7

Product Name

3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H9N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-5,9-10H,1H3

InChI Key

WEARCONSHKAHEI-UHFFFAOYSA-N

SMILES

CC1NC2=C(N=CC=C2)S(=O)(=O)N1

Canonical SMILES

CC1NC2=C(N=CC=C2)S(=O)(=O)N1

synonyms

2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g of 3-aminopyridine-2-sulfonamide (Preparation 1) and 0.28 g of acetaldehyde in 10 cm3 of isopropanol to which 10 drops of ethyl acetate saturated with gaseous HCl have been added is brought to reflux for 1 to 2 hours. After cooling, a crystalline precipitate of the title compound is collected on a filter and washed with isopropanol. The 3-methyl-2,3-dihydro-4H-pyrido[3,2- e] [1,2,4]thiadiazine 1,1-dioxide is recrystallized from a CH3OH/H2O (1/4) mixture.
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1 g
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0.28 g
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10 mL
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